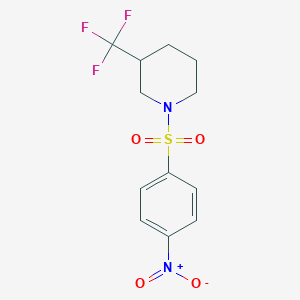

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-2-1-7-16(8-9)22(20,21)11-5-3-10(4-6-11)17(18)19/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBIRUTZKIEBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(trifluoromethyl)piperidine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols

Scientific Research Applications

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The nitrophenyl and sulfonyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets through various pathways .

Comparison with Similar Compounds

1-(2-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine

1-[(2-Cyclobutylethyl)sulfonyl]-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine

- Key Differences : Replaces the 4-nitrophenyl group with a 2-cyclobutylethyl sulfonyl moiety and introduces a thiazole ring at the 3-position .

- Molecular Weight: Higher mass (382.46 g/mol) may reduce blood-brain barrier permeability compared to the target compound .

Analogues with Modified Piperidine Substituents

cis/trans-2-Allyl-3-fluoro-1-((4-nitrophenyl)sulfonyl)piperidine

1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid

- Key Differences : A carboxylic acid group replaces the trifluoromethyl group at the 3-position .

- Impact :

- Acidity : The carboxylic acid (pKa ~4-5) introduces pH-dependent solubility and ionization, contrasting with the lipophilic -CF₃ group.

- Biological Activity : May act as a zinc-binding motif in metalloproteinase inhibitors.

Table 1: Key Properties of Selected Analogues

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis shares similarities with ’s method (80% yield for sulfonamide coupling), but fluorinated analogues () require low-temperature TiCl₄ catalysis, complicating scalability .

- The -CF₃ group may enhance metabolic stability compared to methylsulfonyl groups () .

- Regiochemical Effects : Para-nitro substitution (target compound) enables resonance stabilization of the sulfonyl group, improving electrophilicity over ortho-nitro isomers () .

Biological Activity

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound with significant biological activity, primarily due to its unique structural features that include a nitrophenyl group, a sulfonyl group, and a trifluoromethyl group. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-((4-nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine. Its molecular formula is , and it has a CAS number of 321970-48-3. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better cellular uptake. The nitrophenyl and sulfonyl groups enhance binding affinity and specificity, modulating various biological pathways.

Biological Activities

1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine exhibits several biological activities:

- Antiviral Activity : Research indicates that compounds similar to this one have shown antiviral properties against viruses such as H1N1 and HSV-1. These studies suggest that modifications in the piperidine structure can lead to enhanced antiviral potency with low IC50 values .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Inhibitory activities against these enzymes are crucial for developing treatments for neurological disorders and infections .

- Antibacterial Activity : Preliminary studies have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an antibacterial agent highlights its potential in treating bacterial infections .

Case Studies

- Antiviral Studies : A study investigating the antiviral activity of piperidine derivatives found that modifications to the trifluoromethyl group significantly influenced their efficacy against influenza virus strains. The synthesized compounds showed promising results with low micromolar IC50 values .

- Enzyme Inhibition : In a comparative study of piperidine derivatives, several compounds exhibited strong inhibitory effects on AChE, with IC50 values ranging from 0.63 µM to 6.28 µM. These results indicate potential therapeutic applications for neurodegenerative diseases .

- Antibacterial Screening : A recent evaluation of synthesized sulfonamide derivatives demonstrated that certain compounds exhibited strong antibacterial properties with IC50 values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .

Comparative Analysis

A comparative analysis of 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine with similar compounds reveals differences in biological activity based on structural variations:

| Compound Name | Structure Features | Antiviral Activity | AChE Inhibition |

|---|---|---|---|

| 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine | Nitro, sulfonyl, trifluoromethyl | Moderate | Strong |

| 1-Nitro-4-{[(4-nitrophenyl)sulfonyl]methyl}sulfonylbenzene | Nitro, sulfonyl | Weak | Moderate |

| 1,1,1-Trifluoro-N-(4-nitrophenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | Trifluoromethyl, sulfonamide | Strong | Weak |

Q & A

Q. What are the established synthetic routes for 1-((4-Nitrophenyl)sulfonyl)-3-(trifluoromethyl)piperidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor with 4-nitrobenzenesulfonyl chloride. Key steps include:

- Intermediate Preparation : Formation of 3-(trifluoromethyl)piperidine via reductive amination or alkylation of a piperidinone precursor .

- Sulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts.

- Optimization : Solvent choice (e.g., dichloromethane vs. THF) and temperature control (0–25°C) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95% typical for research-grade material) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfonyl and trifluoromethyl group integration (e.g., ¹⁹F NMR for -CF₃ resonance at ~-60 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase inhibition) .

- Cellular Assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) and selectivity indices calculated against non-cancerous cells .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity to histone deacetylases). Focus on sulfonyl and trifluoromethyl groups’ roles in hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to predict optimal substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Reprodubility Checks : Ensure consistent synthetic protocols (e.g., solvent drying, inert atmosphere) to rule out impurity-driven artifacts .

- Orthogonal Assays : Validate activity across multiple platforms (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm mechanism .

Q. How do reaction fundamentals inform scalable reactor design for this compound’s synthesis?

- Methodological Answer :

- Kinetic Profiling : Use microreactor systems to study exothermicity of sulfonylation and optimize heat dissipation for scale-up .

- Membrane Separation : Implement solvent-resistant nanofiltration to recycle catalysts or unreacted intermediates, improving atom economy .

Q. What mechanistic insights explain the stability of the trifluoromethyl group under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.